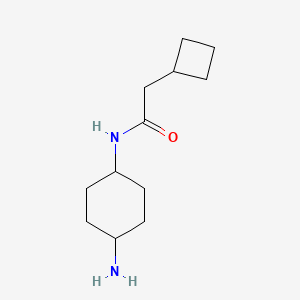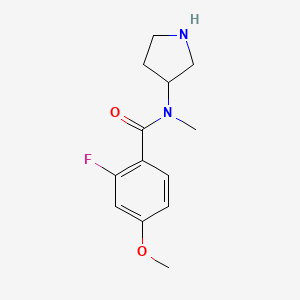![molecular formula C9H15N3OS B6629707 (2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)
(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide, also known as MTAPA, is a compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. MTAPA is a thiazole-containing amino acid derivative that has been synthesized using various methods.
作用机制
(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide exerts its effects by modulating various signaling pathways in cells. Studies have shown that this compound can inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound can activate the AMPK pathway, which is involved in energy homeostasis and autophagy. These effects ultimately lead to the inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to have neuroprotective effects, including the prevention of oxidative stress and the inhibition of neuroinflammation. This compound has also been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of NF-κB signaling.
实验室实验的优点和局限性
(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit cancer cell proliferation and induce apoptosis, and its neuroprotective and anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for (2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide research, including further studies on its anticancer, neuroprotective, and anti-inflammatory effects, as well as its potential use in combination with other therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration of this compound and to evaluate its safety and toxicity in humans. Finally, further studies are needed to determine the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
合成方法
(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide has been synthesized using various methods, including the reaction of 2-chloroethylamine hydrochloride with 5-methyl-2-thiazolylcarbonyl chloride, followed by the reaction with (R)-2-aminopropanoic acid. Another method involves the reaction of 2-chloroethylamine hydrochloride with 5-methyl-2-thiazolylcarbonyl chloride, followed by the reaction with (R)-2-aminopropanoic acid tert-butyl ester. Both methods result in the formation of this compound with high yield and purity.
科学研究应用
(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide has been studied for its potential use in treating various diseases, including cancer, neurological disorders, and inflammation. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-5-4-11-9(14-5)7(3)12-8(13)6(2)10/h4,6-7H,10H2,1-3H3,(H,12,13)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLUBYOLGHKODS-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C(C)NC(=O)[C@@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)

![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)



![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)


![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylphenyl)acetamide](/img/structure/B6629724.png)
![2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B6629728.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide](/img/structure/B6629742.png)
